molecular formula C17H18O2 B188665 1-Propene, 1,2-bis(4-methoxyphenyl)- CAS No. 20802-02-2

1-Propene, 1,2-bis(4-methoxyphenyl)-

Cat. No. B188665
CAS RN: 20802-02-2
M. Wt: 254.32 g/mol
InChI Key: BOXKCNFVZZMEER-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propene, 1,2-bis(4-methoxyphenyl)-, also known as p-Menthane-3,8-diol, is a natural insect repellent and a common ingredient in many commercial insect repellents. It is a colorless liquid with a pleasant odor and is used to repel mosquitoes, ticks, and other biting insects.

Mechanism Of Action

The mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent is not fully understood. It is believed to work by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. It may also act as a contact irritant, causing the insect to avoid the treated area.

Biochemical And Physiological Effects

P-Menthane-3,8-diol has been shown to have low toxicity and is generally considered safe for use as an insect repellent. It is not absorbed through the skin and has no known systemic effects. However, some individuals may experience skin irritation or allergic reactions to 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.

Advantages And Limitations For Lab Experiments

P-Menthane-3,8-diol is a relatively inexpensive and easy-to-use insect repellent. It is also readily available and has a long shelf life. However, its effectiveness may vary depending on the species of insect being repelled and the concentration of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol used.

Future Directions

Future research on 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol could focus on its potential as an alternative to synthetic insecticides, which can have negative environmental impacts. It could also be studied for its potential as an antimicrobial or anti-inflammatory agent. Further research could also investigate the mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent and its effectiveness against different species of insects.

Synthesis Methods

The synthesis of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol involves the reaction of pulegone with paraformaldehyde in the presence of an acid catalyst. The resulting product is then hydrogenated to produce 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol. This synthesis method is relatively simple and has been used in the commercial production of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.

Scientific Research Applications

P-Menthane-3,8-diol has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of biting insects, including mosquitoes, ticks, and sand flies. In addition to its insect repellent properties, 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol has also been studied for its antimicrobial and anti-inflammatory properties.

properties

CAS RN

20802-02-2

Product Name

1-Propene, 1,2-bis(4-methoxyphenyl)-

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-methoxy-4-[(E)-1-(4-methoxyphenyl)prop-1-en-2-yl]benzene

InChI

InChI=1S/C17H18O2/c1-13(15-6-10-17(19-3)11-7-15)12-14-4-8-16(18-2)9-5-14/h4-12H,1-3H3/b13-12+

InChI Key

BOXKCNFVZZMEER-OUKQBFOZSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC

SMILES

CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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